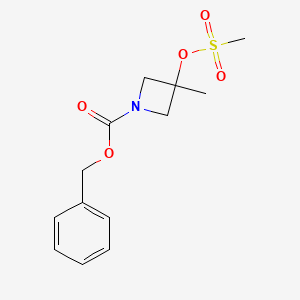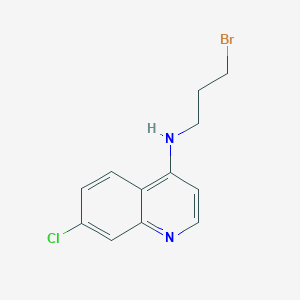
N-(3-Bromopropyl)-7-chloroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromopropyl)-7-chloroquinolin-4-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of both bromopropyl and chloro groups in the compound makes it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl)-7-chloroquinolin-4-amine typically involves the reaction of 7-chloroquinolin-4-amine with 3-bromopropylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Bromopropyl)-7-chloroquinolin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(3-azidopropyl)-7-chloroquinolin-4-amine.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Bromopropyl)-7-chloroquinolin-4-amine is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimalarial, antibacterial, and anticancer agent. Its derivatives have shown promising activity against various biological targets .
Industry: The compound is used in the development of agrochemicals and dyes. It also finds applications in material science for the synthesis of novel polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of N-(3-Bromopropyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The chloroquinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the bromopropyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function .
Comparación Con Compuestos Similares
- N-(2-Bromoethyl)-7-chloroquinolin-4-amine
- N-(3-Bromopropyl)-6-chloroquinolin-4-amine
- N-(3-Bromopropyl)-7-fluoroquinolin-4-amine
Comparison: Compared to its analogs, N-(3-Bromopropyl)-7-chloroquinolin-4-amine exhibits unique reactivity due to the presence of both bromopropyl and chloro groups. This dual functionality allows for a wider range of chemical modifications and applications. Its chloroquinoline core also provides a strong foundation for biological activity, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
60548-23-4 |
|---|---|
Fórmula molecular |
C12H12BrClN2 |
Peso molecular |
299.59 g/mol |
Nombre IUPAC |
N-(3-bromopropyl)-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C12H12BrClN2/c13-5-1-6-15-11-4-7-16-12-8-9(14)2-3-10(11)12/h2-4,7-8H,1,5-6H2,(H,15,16) |
Clave InChI |
OJNLRLKOOJSUHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


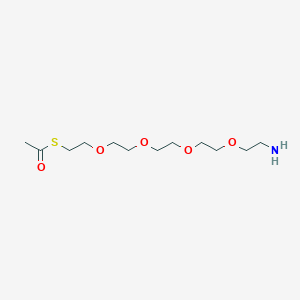
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
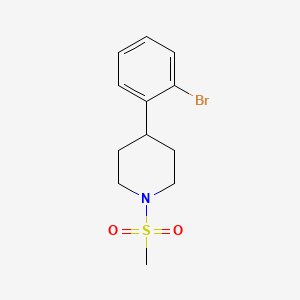
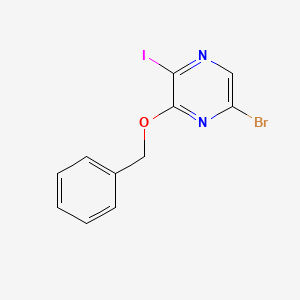
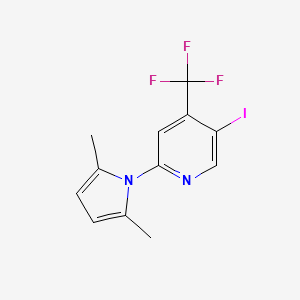
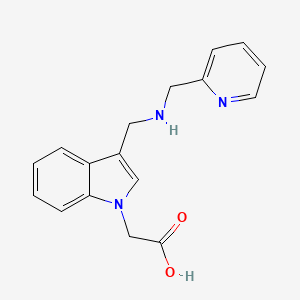



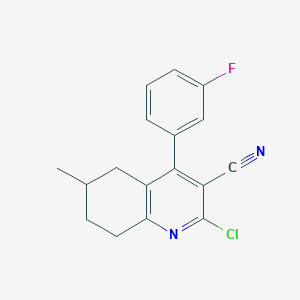
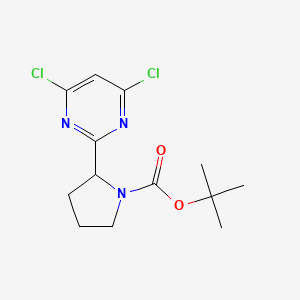
![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)

